1-Boc-3-(Cbz-amino)azetidine-3-methanol
Overview
Description
1-Boc-3-(Cbz-amino)azetidine-3-methanol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyloxycarbonyl (Cbz) protecting group on the amino group. The methanol moiety is attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol typically involves multiple steps. One common method starts with the preparation of azetidine-3-methanol, which is then protected with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine. The Boc protection is usually introduced using di-tert-butyl dicarbonate, while the Cbz protection is added using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(Cbz-amino)azetidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The Boc and Cbz protecting groups can be selectively removed or substituted under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions are used to remove Boc and Cbz groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium for Cbz removal
Major Products
The major products formed from these reactions include various protected and deprotected azetidine derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
1-Boc-3-(Cbz-amino)azetidine-3-methanol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of peptidomimetics and nucleic acid analogs.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes
Mechanism of Action
The mechanism of action of 1-Boc-3-(Cbz-amino)azetidine-3-methanol involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(aminomethyl)azetidine
- 3-(Boc-amino)azetidine
- 1-Cbz-3-amino-3-methylpyrrolidine
- 1-Boc-3-azetidinone
Uniqueness
1-Boc-3-(Cbz-amino)azetidine-3-methanol is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino functionalities. This dual protection allows for greater flexibility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPXILIQSHPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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